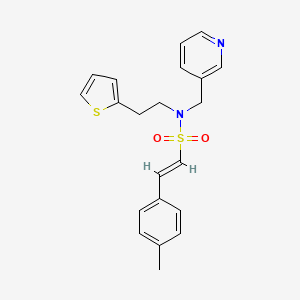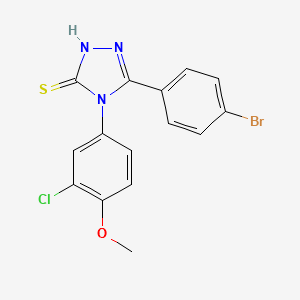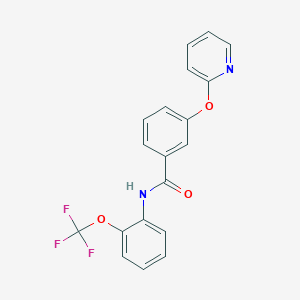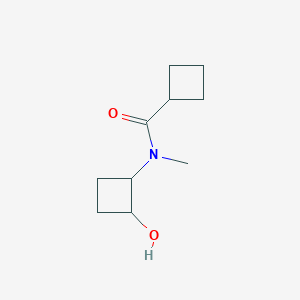
N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and an amine group attached to a 2,5-dimethylphenyl group. The presence of the methoxy group indicates that there is an oxygen atom connected to a methyl group in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, phenols, or carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system present in the benzothiazole ring. The presence of the amine group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the benzothiazole ring could undergo electrophilic aromatic substitution .科学的研究の応用
Corrosion Inhibition One notable application of benzothiazole derivatives, which share structural similarities with N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine, is in the field of corrosion inhibition. A study demonstrated the effectiveness of certain 2-phenyl-benzothiazole derivatives, including (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, in enhancing the corrosion resistance of mild steel in acidic environments. The compound showed significant inhibition efficiency, attributed to its adsorption and protective layer formation on the metal surface, following the Langmuir adsorption isotherm model. This application is crucial in industrial settings to prevent material degradation and ensure longevity (Zohreh Salarvand et al., 2017).
Antifungal Activities Another research focus has been on the antifungal properties of benzothiazole derivatives. The antifungal effect of various benzothiazole compounds against fungi like Aspergillus terreus and Aspergillus niger was explored, highlighting the potential of these derivatives as bioactive compounds. This suggests their potential for development into antifungal agents, which is significant for medical and agricultural applications to combat fungal infections and diseases (N. N. Jafar et al., 2017).
Luminescence Sensing Benzothiazole derivatives have also been utilized in the development of luminescent materials. For example, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized and showed potential as fluorescence sensors. These materials demonstrated selective sensitivity to benzaldehyde derivatives, indicating their application in chemical sensing and detection technologies (B. Shi et al., 2015).
Anticancer Research Research into benzimidazole derivatives, closely related to benzothiazoles, has revealed potential anticancer activities. Compounds synthesized in one study exhibited varying degrees of cytotoxicity against cancer cell lines, with one showing moderate effectiveness. This opens avenues for further investigation into benzothiazole derivatives as potential anticancer agents, highlighting the importance of structural modifications to enhance bioactivity (A. El-Shekeil et al., 2012).
Environmental Applications Benzothiazole derivatives have also been explored for environmental applications, such as the removal of pollutants from water. The synthesis of tertiary amine-functionalized adsorption resins demonstrated their efficiency in adsorbing benzophenone-4, a common UV filter in cosmetics that poses environmental risks. This research contributes to the development of more effective and sustainable methods for water purification and pollution control (Xia Zhou et al., 2018).
将来の方向性
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-10-4-5-11(2)13(8-10)17-16-18-14-9-12(19-3)6-7-15(14)20-16/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNGSXFZZFYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde](/img/structure/B2581347.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)


![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)
![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2581361.png)